

Practical Guide to Using SR2595 in Molecular Biology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR2595

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This document provides a detailed guide for the utilization of **SR2595**, a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ). **SR2595** serves as a valuable chemical probe for investigating PPAR γ -mediated biological processes and holds therapeutic potential for conditions such as osteoporosis.

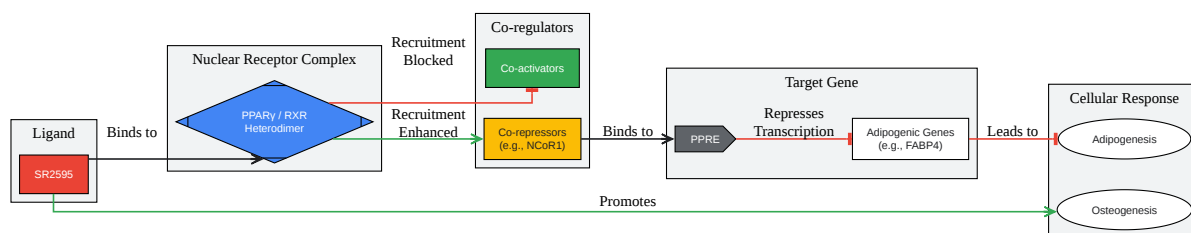
Introduction to SR2595

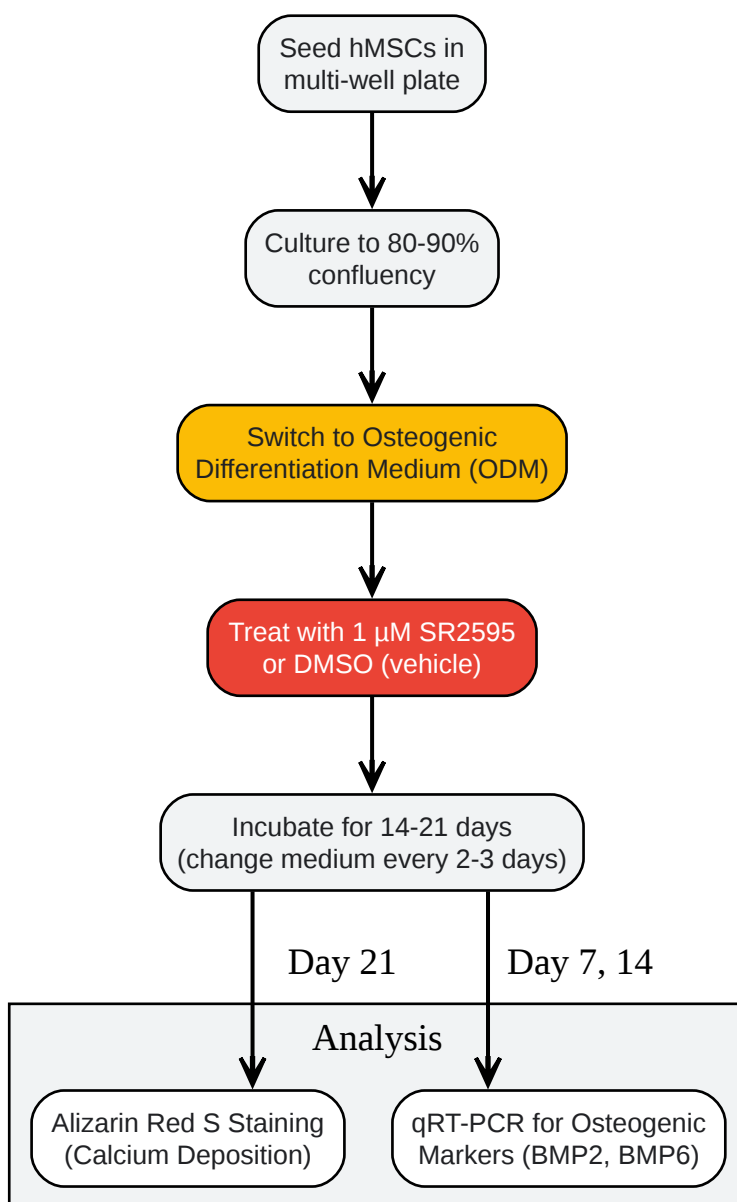
SR2595 is a synthetic small molecule designed to actively repress the transcriptional activity of PPAR γ .^{[1][2]} Unlike PPAR γ agonists that promote adipogenesis, **SR2595** shifts the lineage commitment of mesenchymal stem cells (MSCs) towards osteogenesis, thereby promoting bone formation.^{[1][2]} This makes it a significant tool for studying the switch between adipogenic and osteogenic differentiation and for developing novel therapeutics for bone loss disorders.

Mechanism of Action: Inverse Agonism of PPAR γ

PPAR γ is a nuclear receptor that, upon activation by agonists, forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating transcription.^{[3][4]} This canonical pathway is central to adipocyte differentiation and glucose metabolism.^{[4][5]}

SR2595 functions as an inverse agonist. Instead of activating PPAR γ , it stabilizes a conformation of the receptor that actively represses gene transcription. This is achieved through a structural mechanism involving a steric clash with the activation function 2 (AF-2) domain of PPAR γ , which is critical for co-activator recruitment.^{[1][6]} By preventing the recruitment of co-activators and potentially promoting the binding of co-repressors like NCoR1, **SR2595** effectively silences PPAR γ target genes.^[1]





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- To cite this document: BenchChem. [Practical Guide to Using SR2595 in Molecular Biology Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543478#practical-guide-to-using-sr2595-in-molecular-biology-research]

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